molecular formula C19H28BrNO3 B141468 Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)- CAS No. 129784-11-8

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-

Cat. No. B141468
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-POCMBTLOSA-M
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Description

The compound "Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-" is a quaternary ammonium salt with a complex structure involving a pyrrolidinium core. It is related to various heterocyclic compounds that have been studied for their potential applications in different fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, related structures and their chemistry can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, as seen in the preparation of novel bicyclic pyridinols, which required a 6-step intramolecular Friedel-Crafts strategy and an 11-step sequence with a thermolytic intramolecular inverse-demand Diels-Alder reaction . Similarly, the synthesis of 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide involved the reaction of 2-hydroxymethyl-pyridine with phenacyl bromide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For instance, the structure of 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide was determined by X-ray diffraction, FTIR, NMR, and DFT methods . These techniques could be applied to determine the molecular structure of "Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-" and to understand its stereochemistry and electronic properties.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often influenced by their electronic structure. For example, the reactivity of pyridinols toward peroxyl radicals was examined to assess their antioxidant properties . The bromination of bis(pyridin-2-yl) diselenide led to the formation of zwitterionic products with interesting reactivity . These studies suggest that the compound may also undergo various chemical reactions, which could be explored to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. The basicities of pyridinols were found to approach physiological pH with increasing electron density in the ring, and their stability to air oxidation was assessed . The crystal and molecular structure of hexapyrronium bromide provided insights into its conformation and hydrogen bonding interactions . These findings can be used to predict the solubility, stability, and intermolecular interactions of "Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-".

Safety And Hazards

Like all chemicals, pyrrolidinium compounds should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-” are not available, pyrrolidinium compounds in general continue to be an area of active research, with potential applications in various fields including medicine and materials science .

properties

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-POCMBTLOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-

CAS RN

129784-11-8
Record name Glycopyrrolate, (2S,3'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, (2S,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGB6MN0Z00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
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Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
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Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
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Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-
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Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3R)-

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